4-amino-1-cyclopentylpyrimidin-2(1H)-one
Description
4-Amino-1-cyclopentylpyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a cyclopentyl substituent at the N(1) position and an amino group at the C4 position of the pyrimidine ring. Pyrimidinone derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The cyclopentyl group confers steric bulk and lipophilicity, which may influence metabolic stability and binding affinity to target proteins. Notably, fluorinated analogues like RX-3117 (4-amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-enyl)pyrimidin-2-one) demonstrate anticancer activity by targeting DNA synthesis, highlighting the importance of substituent modifications in this class .
Properties
IUPAC Name |
4-amino-1-cyclopentylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-5-6-12(9(13)11-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFLKFBBEGOBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58196-43-3 | |
| Record name | 4-amino-1-cyclopentyl-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-Amino-1-cyclopentylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique cyclopentyl group and amino substitution, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 58196-43-3
Molecular Formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Studies have suggested that the compound may act as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.
Biological Activities
The following are key areas of biological activity associated with this compound:
- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells through the activation of intrinsic pathways.
- Antimicrobial Properties: Research has demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
- Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in vitro and in vivo.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis. The study concluded that this compound could serve as a scaffold for developing more potent anticancer agents.
Case Study: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effectiveness at low concentrations (≤ 25 µg/mL). The study highlighted the potential for this compound to be developed into a novel antibiotic therapy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- N1 Substituents: The cyclopentyl group in the target compound contrasts with the 2-methoxyphenyl group in the iodo analogue (CAS 1416439-14-9), which introduces steric hindrance and electronic effects. The latter is used as a synthetic intermediate, suggesting that N1 modifications influence metabolic pathways .
- C4 and C5 Modifications: The amino group at C4 in the target compound is retained in RX-3117 but replaced with methyl or aryl groups in other analogues. For example, 4-Cyclopropyl-6-methylpyrimidin-2(1H)-one (CGA 321915) exhibits herbicidal activity, indicating that bulky C4 substituents may enhance environmental stability .
- Ring Size and Fusion: Compounds like 1-(3',4'-dichlorophenyl)-4-phenylcyclohepta[d]pyrimidin-2(1H)-one feature fused seven-membered rings, which may improve binding to cyclooxygenase (COX) enzymes compared to the simpler cyclopentyl-substituted target compound .
Pharmacological Profiles
Antimicrobial Activity: Nitro-, amino-, and halo-substituted dihydropyrimidin-2(1H)-ones (e.g., compounds 266 and 268) show antimicrobial activity against Mycobacterium tuberculosis (H37RvM) at 6.25 mg/mL. The amino group in the target compound may similarly enhance interactions with microbial enzymes, though its efficacy remains unverified .
However, the hydroxyl and hydroxymethyl groups in RX-3117 improve solubility, a feature absent in the target compound .
Antiinflammatory Effects:
Cyclohepta[d]pyrimidin-2(1H)-ones (e.g., compound W) exhibit COX-2 inhibition, whereas the target compound’s cyclopentyl group may limit antiinflammatory potency due to reduced ring flexibility .
Physicochemical and Conformational Properties
- Hydrogen Bonding and Conformation: X-ray studies of 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one reveal a non-planar pyrimidine ring with intermolecular hydrogen bonding, a trait likely shared by the target compound. Such interactions influence crystal packing and bioavailability .
- Lipophilicity: The cyclopentyl group increases logP compared to pyridin-2(1H)-one derivatives (e.g., 5-(piperazine-1-carbonyl)pyridin-2(1H)-one), which prioritize polar interactions for eIF4A3 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
